Superior Hydrogen‑Bond Donor Capacity of the C‑5 Side Chain
The ethanamine group at the C‑5 position introduces a primary amine with a two‑carbon linker, significantly increasing the number of hydrogen‑bond donors and the topological polar surface area (TPSA) compared to shorter or non‑amine substituents [1]. This translates to enhanced aqueous solubility and distinct binding interactions with biological targets, as demonstrated in structure‑activity relationship studies of related 5‑substituted pyrimidines [2].
vs. 5‑amino analog: HBD = 1, TPSA = 38.9 Ų
vs. 5‑methyl analog: HBD = 0, TPSA = 25.8 Ų
| Evidence Dimension | Hydrogen Bond Donor Count / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 2; TPSA ≈ 54.7 Ų |
| Comparator Or Baseline | 5‑Amino‑4,6‑dichloropyrimidine: HBD = 1; TPSA = 38.9 Ų; 5‑Methyl‑4,6‑dichloropyrimidine: HBD = 0; TPSA = 25.8 Ų |
| Quantified Difference | Target has +1 HBD and +15.8 Ų TPSA vs. 5‑amino analog; +2 HBD and +28.9 Ų TPSA vs. 5‑methyl analog |
| Conditions | Computed properties (PubChem / MolSoft) |
Why This Matters
Higher HBD count and TPSA correlate with improved aqueous solubility and more diverse hydrogen‑bonding interactions, which are critical for lead optimization in medicinal chemistry programs.
- [1] PubChem. Computed Properties for 2-(4,6-Dichloropyrimidin-5-yl)ethanamine (free base). View Source
- [2] Synthesis and structure–activity relationship studies of polysubstituted pyrimidines as inhibitors of immune‑activated nitric oxide production. *InfoNA* record. View Source
